

# Physicochemical Characterization of Calcium Citrate Malate: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Calcium citrate

Cat. No.: B1193920

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## Introduction

**Calcium Citrate** Malate (CCM) is a water-soluble calcium supplement derived from the calcium salt of citric acid and malic acid.[1][2][3] Its variable composition allows for a high degree of bioavailability, making it a preferred choice for calcium fortification in food, beverages, and pharmaceutical applications.[4][5] Unlike other calcium salts, CCM's absorption is not dependent on gastric acid, and it has been noted for not increasing the risk of kidney stones.[6] This technical guide provides a comprehensive overview of the physicochemical properties of **Calcium Citrate** Malate, along with detailed experimental protocols for its characterization, aimed at researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

**Calcium Citrate** Malate is a complex salt with a variable molecular formula and weight, reflecting the different molar ratios of calcium, citrate, and malate. It typically appears as a white to off-white, odorless, fine granular powder.[4][7]

## Quantitative Data Summary

The following tables summarize the key physicochemical parameters of **Calcium Citrate** Malate.

Property	Value	Reference
Molecular Formula	Variable; e.g., $\text{Ca}_6(\text{C}_6\text{H}_5\text{O}_7)_2(\text{C}_4\text{H}_4\text{O}_5)_3 \cdot 6\text{H}_2\text{O}$	[7]
Molecular Weight	Variable; e.g., 1123.1 g/mol	[7]
Elemental Calcium Content	23.0% – 24.2% (on dried basis)	[8]
Sum of Citrate and Malate	NLT 73.0% (on dried basis)	[7]
Loss on Drying	8.0% - 11.0%	[7]
pH (3% solution)	4.0 - 8.0	[7]
Solubility in Water (20°C)	0.5 g/100 ml (for a 5:2:2 molar ratio)	
Bulk Density (Loose)	≥ 0.50 g/cc	[7]

Table 1: General Physicochemical Properties of **Calcium Citrate** Malate

Parameter	Value	Reference
Pore Area	30 m <sup>2</sup> /g to 95 m <sup>2</sup> /g	[9]
Average Pore Size	~4.049 nm	[10]
Total Pore Volume	~0.320 cm <sup>3</sup> /g	[10]

Table 2: Porosity and Surface Area Data for specific CCM compositions

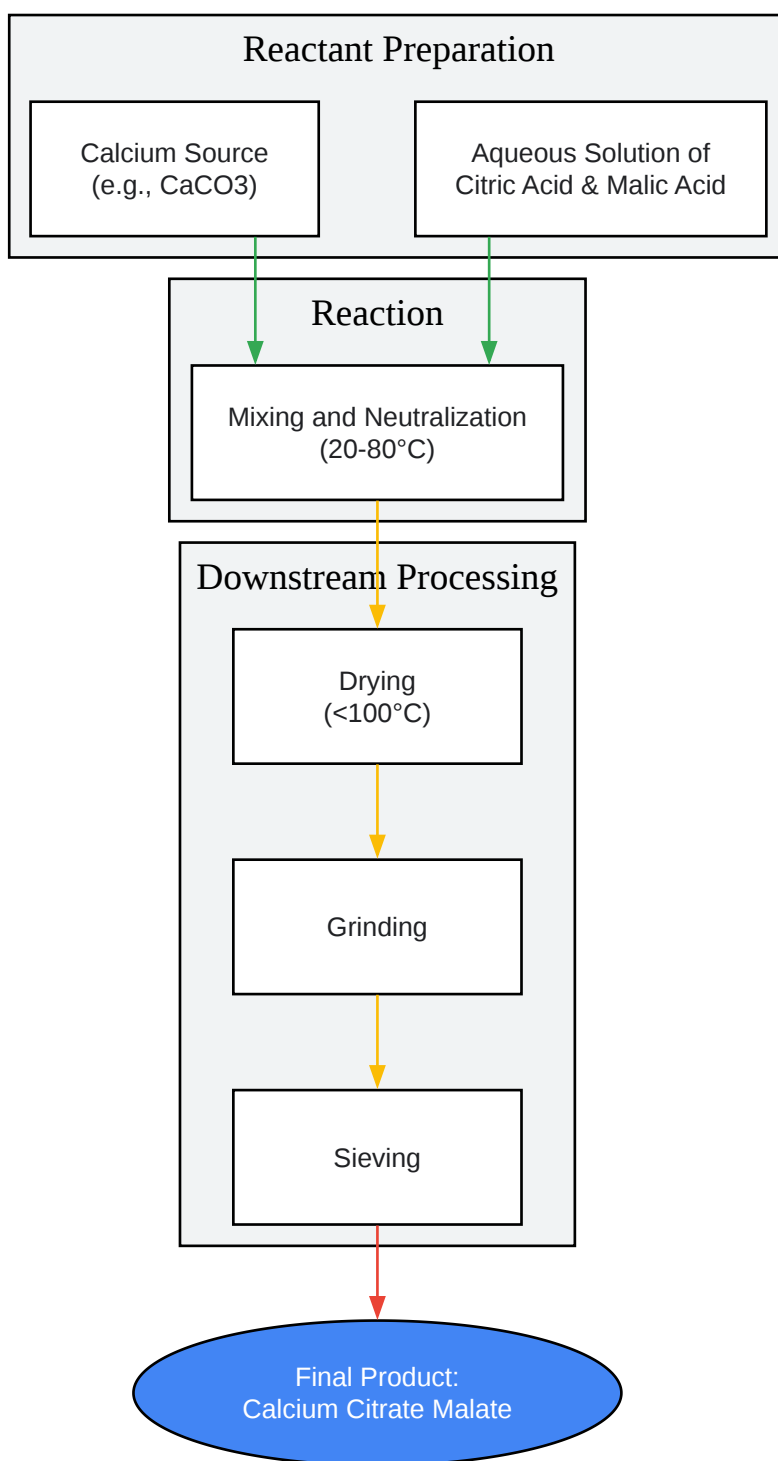
Parameter	Specification	Reference
Mesh Thru 20	≥ 95%	[7]
Mesh Thru 60	≥ 30%	[7]

Table 3: Particle Size Specifications as per USP

## Synthesis of Calcium Citrate Malate

**Calcium Citrate** Malate is synthesized by reacting a calcium source (e.g., calcium carbonate, calcium hydroxide, or calcium oxide) with citric acid and malic acid in an aqueous solution. The resulting mixture is then dried at a temperature below 100°C to yield a metastable solid.

## Synthesis Workflow



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Caption: A generalized workflow for the synthesis of **Calcium Citrate Malate**.

# Experimental Protocols for Physicochemical Characterization

## Determination of Calcium Content by Titration

Principle: The calcium content is determined by a complexometric titration with disodium edetate (EDTA) at an alkaline pH using a suitable indicator.

Apparatus:

- Analytical balance
- 250 mL Beaker
- Magnetic stirrer and stir bar
- 50 mL Burette
- Volumetric flasks

Reagents:

- 0.05 M Disodium Edetate (EDTA) solution, standardized
- 1 N Sodium Hydroxide (NaOH) solution
- Hydroxy naphthol blue indicator
- 0.5 M Hydrochloric Acid (HCl)
- Deionized water

Procedure:

- Accurately weigh approximately 350 mg of the previously dried **Calcium Citrate** Malate sample and transfer it to a 250 mL beaker.[8]
- Add 10 mL of deionized water and 3 mL of 3 N HCl, and swirl to dissolve the sample.[8]

- Add 90 mL of deionized water and a magnetic stir bar.
- While stirring, add 30 mL of 0.05 M EDTA solution from a burette.[8]
- Add 25 mL of 1 N NaOH solution.[8]
- Add approximately 150 mg of hydroxy naphthol blue indicator.[8]
- Continue the titration with the 0.05 M EDTA solution to a distinct blue endpoint.[8]
- Perform a blank determination under the same conditions.
- Calculate the percentage of calcium using the following formula:

$$\% \text{ Calcium} = \{[(V_{\text{sample}} - V_{\text{blank}}) \times M_{\text{EDTA}} \times F] / W_{\text{sample}}\} \times 100$$

Where:

- $V_{\text{sample}}$  = Volume of EDTA consumed by the sample (mL)[8]
- $V_{\text{blank}}$  = Volume of EDTA consumed by the blank (mL)[8]
- $M_{\text{EDTA}}$  = Molarity of the EDTA solution (mol/L)[8]
- $F$  = Equivalency factor for calcium (40.08 mg/mmol)[8]
- $W_{\text{sample}}$  = Weight of the sample (mg)[8]

## Determination of Citrate and Malate Content by HPLC

Principle: The citrate and malate content is determined by High-Performance Liquid Chromatography (HPLC) with UV detection.

Apparatus:

- HPLC system with a UV detector
- Ion-exclusion column

- Analytical balance
- Volumetric flasks
- Syringe filters (0.45 µm)

Reagents:

- Citric acid reference standard
- Malic acid reference standard
- 0.0015 N Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>) mobile phase
- 0.2 N Hydrochloric Acid (HCl)

Procedure:

- Standard Preparation: Accurately weigh about 25 mg each of citric acid and malic acid reference standards into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[\[11\]](#)
- Sample Preparation: Accurately weigh about 50 mg of the **Calcium Citrate** Malate sample into a 10 mL volumetric flask. Dissolve in 0.2 N HCl and dilute to volume with the same. If necessary, use additional HCl for complete dissolution.[\[11\]](#)
- Filter the standard and sample solutions through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
  - Mobile Phase: Isocratic, 0.0015 N H<sub>2</sub>SO<sub>4</sub>[\[11\]](#)
  - Flow Rate: 0.8 mL/min[\[11\]](#)
  - Injection Volume: 25 µL[\[11\]](#)
  - Detector: UV at 210 nm[\[11\]](#)

- Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Calculate the weight percentage of citric acid and malic acid in the sample based on the peak areas compared to the standards.[\[11\]](#)

## X-ray Diffraction (XRD)

Principle: XRD is used to determine the crystalline structure of the CCM powder.

Apparatus:

- X-ray diffractometer with a Cu K $\alpha$  radiation source
- Sample holder

Procedure:

- Grind the **Calcium Citrate** Malate sample to a fine powder using a mortar and pestle.
- Pack the powdered sample into the sample holder, ensuring a flat and even surface.
- Place the sample holder in the X-ray diffractometer.
- Set the instrument parameters (e.g., voltage, current, scan range, scan speed). A typical scan range is from 5° to 50° 2 $\theta$  with a step size of 0.02°.
- Initiate the scan and collect the diffraction pattern.
- Analyze the resulting diffractogram to identify the crystalline phases present by comparing the peak positions and intensities with reference patterns.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used to identify the functional groups present in the CCM molecule.

Apparatus:



- FTIR spectrometer with a suitable detector
- Agate mortar and pestle
- KBr press

Procedure:

- Thoroughly mix a small amount of the dried CCM sample (about 1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
- Press the mixture into a thin, transparent pellet using a KBr press.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the infrared spectrum over a suitable wavenumber range (e.g., 4000 to 400  $\text{cm}^{-1}$ ).
- Analyze the positions and intensities of the absorption bands to identify the characteristic functional groups of citrate, malate, and water of hydration.

## Thermal Analysis (TGA/DSC)

Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. These techniques provide information on thermal stability and decomposition.

Apparatus:

- TGA instrument
- DSC instrument
- Sample pans (e.g., aluminum)

Procedure:

- Accurately weigh a small amount of the CCM sample (typically 5-10 mg) into a TGA or DSC sample pan.

- Place the sample pan in the instrument furnace.
- Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 600°C).
- Record the TGA curve (weight loss vs. temperature) and the DSC curve (heat flow vs. temperature).
- Analyze the TGA curve to determine the temperatures of dehydration and decomposition. The DSC curve will show endothermic or exothermic peaks corresponding to these thermal events.

## Scanning Electron Microscopy (SEM)

Principle: SEM is used to visualize the surface morphology and particle shape of the CCM powder.

Apparatus:

- Scanning Electron Microscope
- Sample stubs
- Sputter coater (for non-conductive samples)
- Double-sided carbon tape

Procedure:

- Mount a small amount of the CCM powder onto a sample stub using double-sided carbon tape.
- Ensure that the powder is evenly distributed and that loose particles are removed.
- If the sample is non-conductive, coat it with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater.
- Place the prepared stub into the SEM chamber.

- Evacuate the chamber to high vacuum.
- Acquire images of the sample at various magnifications to observe the particle size, shape, and surface texture.

## Hygroscopicity Testing

Principle: This test evaluates the tendency of the CCM powder to absorb moisture from the atmosphere.

Apparatus:

- Controlled humidity chamber or desiccators with saturated salt solutions
- Analytical balance
- Weighing bottles

Procedure:

- Accurately weigh a specific amount of the CCM sample into a pre-weighed weighing bottle.  
[12]
- Place the open weighing bottle in a controlled humidity chamber set to specific conditions (e.g., 25°C and 80% relative humidity). [12][13]
- After a defined period (e.g., 24 hours), remove the weighing bottle and immediately weigh it.  
[12][13]
- Calculate the percentage of weight gain using the following formula:

$$\% \text{ Weight Gain} = [(W_{\text{final}} - W_{\text{initial}}) / W_{\text{initial}}] \times 100$$

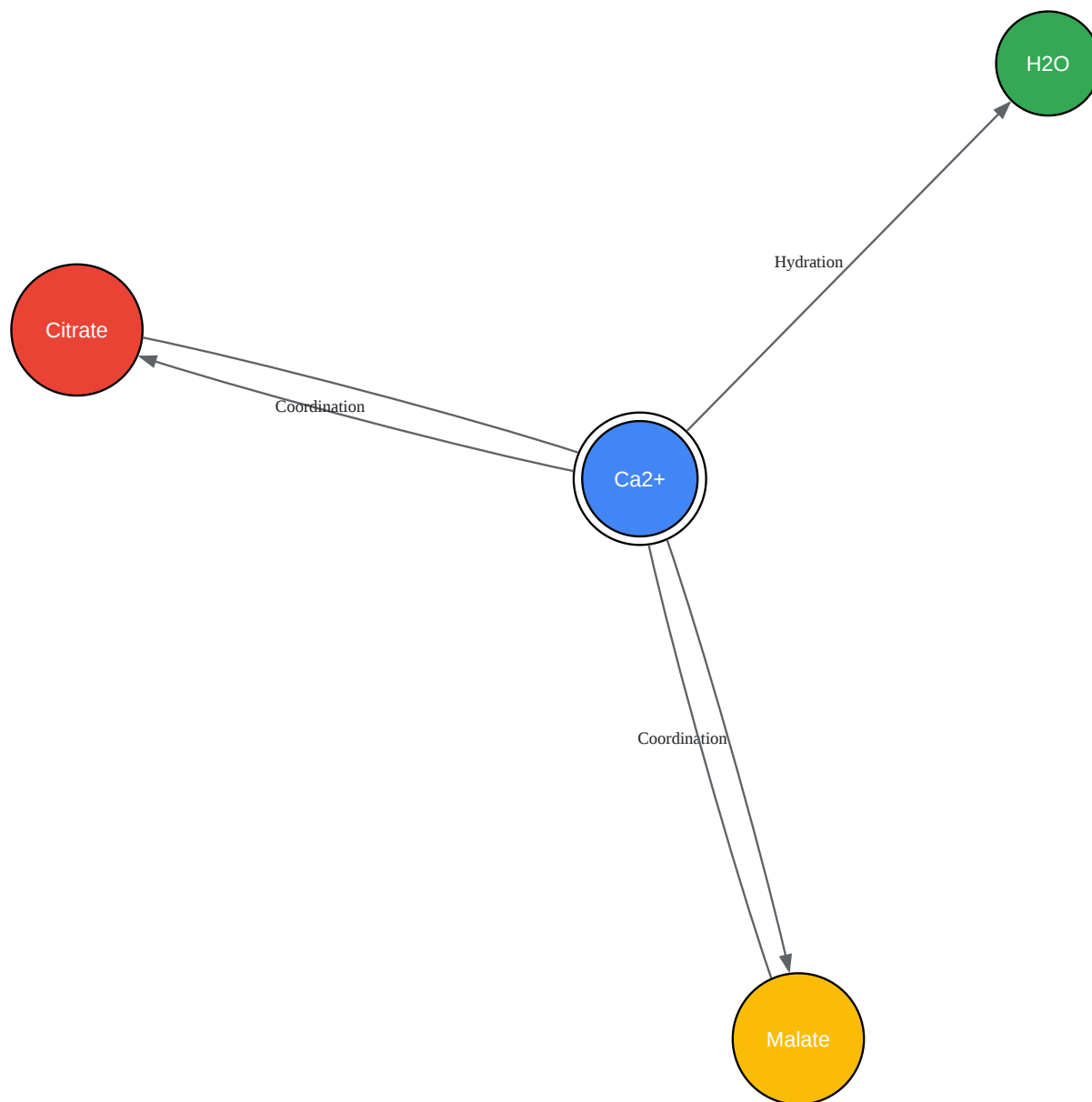
Where:

- $W_{\text{final}}$  = Final weight of the sample
- $W_{\text{initial}}$  = Initial weight of the sample

- Classify the hygroscopicity based on the percentage of weight gain according to pharmacopeial standards.

## Molecular Structure and Interactions

The chemical structure of **Calcium Citrate** Malate is a complex chelate where calcium ions are coordinated to the carboxyl and hydroxyl groups of both citric acid and malic acid molecules. This chelation is a key factor in its high solubility and bioavailability.<sup>[4]</sup>



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Caption: A simplified representation of the coordination in **Calcium Citrate** Malate.

## Conclusion

The physicochemical characterization of **Calcium Citrate** Malate is essential for its application in pharmaceutical and nutraceutical formulations. This guide has provided a detailed overview

of its key properties and the experimental protocols required for their determination. The data and methodologies presented herein will serve as a valuable resource for scientists and researchers involved in the development and quality control of products containing **Calcium Citrate Malate**.

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### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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